cmp-5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

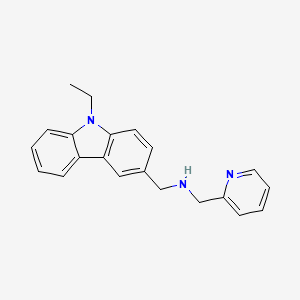

1-(9-ethylcarbazol-3-yl)-N-(pyridin-2-ylmethyl)methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3/c1-2-24-20-9-4-3-8-18(20)19-13-16(10-11-21(19)24)14-22-15-17-7-5-6-12-23-17/h3-13,22H,2,14-15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPJMOVVQKBFRNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)CNCC3=CC=CC=N3)C4=CC=CC=C41 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of CMP-5: An In-depth Technical Guide to a PRMT5 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a critical therapeutic target in oncology due to its multifaceted role in cellular processes integral to cancer cell proliferation and survival. PRMT5 symmetrically dimethylates arginine residues on both histone and non-histone proteins, thereby regulating gene expression, RNA splicing, and signal transduction pathways. CMP-5 is a potent and selective small molecule inhibitor of PRMT5 that has demonstrated significant anti-tumor activity in preclinical studies. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its binding kinetics, downstream cellular effects, and detailed experimental protocols for its characterization.

Mechanism of Action of this compound

This compound is a competitive inhibitor of PRMT5, exhibiting a dual mechanism of action that is dependent on the cellular context. It acts as a S-adenosyl methionine (SAM)-competitive inhibitor , directly competing with the methyl donor SAM for binding to the catalytic pocket of PRMT5. This direct competition effectively blocks the methyltransferase activity of the enzyme.

Furthermore, in cellular environments with high concentrations of 5'-methylthioadenosine (MTA), often found in cancer cells with MTAP (methylthioadenosine phosphorylase) gene deletion, this compound exhibits MTA-synergistic, peptide-competitive inhibition . In this scenario, this compound binds to the PRMT5-MTA complex, leading to a conformational change that prevents the binding of the peptide substrate. This synergistic action significantly enhances the inhibitory potency of this compound in MTAP-deleted cancers.

The inhibition of PRMT5 by this compound leads to a reduction in the symmetric dimethylation of key substrates, most notably Histone H4 at Arginine 3 (H4R3me2s). This epigenetic modification is crucial for the regulation of gene expression.

Downstream Signaling Pathways Affected by this compound

The inhibition of PRMT5 by this compound triggers a cascade of downstream effects on critical signaling pathways that are frequently dysregulated in cancer:

-

WNT/β-catenin Signaling Pathway: PRMT5 is known to suppress the expression of WNT pathway antagonists. By inhibiting PRMT5, this compound leads to the de-repression of these antagonists, resulting in the downregulation of the WNT/β-catenin signaling cascade. This, in turn, reduces the transcription of key oncogenic target genes such as CYCLIN D1, c-MYC, and SURVIVIN[1].

-

AKT/GSK3β Signaling Pathway: this compound treatment has been shown to decrease the levels of active phospho-AKT and inactive phospho-GSK3β. This modulation of the AKT/GSK3β pathway further contributes to the anti-proliferative effects of the inhibitor[1].

Below is a DOT script representation of the signaling pathways affected by this compound.

Quantitative Data

The inhibitory activity of this compound has been quantified in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate its potency.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HTLV-1-infected and ATL cell lines | Adult T-Cell Leukemia/Lymphoma | 3.98 - 21.65 | [2] |

| T-ALL cell lines | T-cell Acute Lymphoblastic Leukemia | 32.5 - 92.97 | [2] |

| Primary ATL patient cells | Adult T-Cell Leukemia/Lymphoma | 23.94 - 33.12 | [2] |

| Peripheral blood mononuclear cells (PBMCs) | Healthy control | 58.08 | [2] |

Experimental Protocols

PRMT5 Enzymatic Assay (General Protocol)

A common method to determine the enzymatic activity of PRMT5 and the inhibitory effect of compounds like this compound is a radiometric assay or a luminescence-based assay such as the MTase-Glo™ Methyltransferase Assay. Below is a generalized protocol.

Objective: To measure the in vitro inhibitory activity of this compound on PRMT5.

Materials:

-

Recombinant human PRMT5/MEP50 complex

-

S-adenosyl-L-[methyl-³H]-methionine or S-adenosyl-L-methionine (SAM)

-

Histone H4 peptide substrate

-

This compound inhibitor

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 1 mM DTT, 1 mM EDTA)

-

Scintillation cocktail and counter (for radiometric assay) or luminescence plate reader (for MTase-Glo™)

Procedure:

-

Prepare a reaction mixture containing the assay buffer, recombinant PRMT5/MEP50 complex, and the histone H4 peptide substrate.

-

Add varying concentrations of this compound to the reaction mixture. Include a vehicle control (e.g., DMSO).

-

Initiate the reaction by adding SAM (radiolabeled or non-radiolabeled depending on the detection method).

-

Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).

-

Stop the reaction (e.g., by adding trichloroacetic acid for radiometric assay).

-

For radiometric assays, spot the reaction mixture onto phosphocellulose paper, wash to remove unincorporated radiolabel, and measure the incorporated radioactivity using a scintillation counter.

-

For luminescence-based assays, follow the manufacturer's protocol to measure the amount of S-adenosyl homocysteine (SAH) produced, which is indicative of methyltransferase activity.

-

Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Below is a DOT script illustrating the general workflow of a PRMT5 enzymatic assay.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Objective: To determine the effect of this compound on the viability of cancer cells.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound inhibitor

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well plates

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control for cell death.

-

Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.

-

Following the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Carefully remove the medium containing MTT.

-

Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate to ensure complete dissolution of the crystals.

-

Measure the absorbance of each well at a wavelength of 570 nm using a plate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC50 value.

Below is a DOT script outlining the workflow for an MTT cell viability assay.

Conclusion

This compound is a potent and selective PRMT5 inhibitor with a well-defined mechanism of action. Its ability to act as both a SAM-competitive and an MTA-synergistic, peptide-competitive inhibitor provides a strong rationale for its development as a therapeutic agent, particularly for MTAP-deleted cancers. The downstream effects of this compound on key oncogenic signaling pathways, such as WNT/β-catenin and AKT/GSK3β, underscore its potential to disrupt the complex cellular machinery that drives tumor growth and survival. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this compound and other novel PRMT5 inhibitors.

References

CMP-5: A Selective PRMT5 Inhibitor for Cancer Research - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a compelling therapeutic target in oncology due to its overexpression in various cancers and its critical role in tumorigenesis. CMP-5 is a potent and selective small-molecule inhibitor of PRMT5, demonstrating significant anti-proliferative effects in preclinical cancer models, particularly in Epstein-Barr virus (EBV)-driven B-cell lymphomas and cancers with MTAP deletion. This technical guide provides an in-depth overview of this compound, including its mechanism of action, biochemical and cellular activity, and detailed protocols for key experimental assays relevant to its evaluation in cancer research.

Introduction to PRMT5 and this compound

Protein Arginine Methyltransferase 5 (PRMT5) is a type II arginine methyltransferase that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins. This post-translational modification plays a crucial role in regulating numerous cellular processes, including gene transcription, RNA splicing, DNA damage repair, and signal transduction. Dysregulation of PRMT5 activity is implicated in the pathogenesis of various cancers, including non-Hodgkin's lymphoma, breast cancer, and lung cancer, making it an attractive target for therapeutic intervention.[1]

This compound is a cell-permeable, carbazole-based compound identified as a potent and selective inhibitor of PRMT5.[2][3] It exhibits selectivity for PRMT5 over other protein arginine methyltransferases such as PRMT1, PRMT4, and PRMT7.[4] this compound has been shown to block the symmetric dimethylation of histone H4 at arginine 3 (H4R3me2s) and histone H3 at arginine 8 (H3R8me2s), key epigenetic marks mediated by PRMT5.[3] Its ability to prevent EBV-driven B-cell immortalization and induce cell death in lymphoma cells highlights its therapeutic potential.[2][3]

Mechanism of Action: MTA-Cooperative Inhibition

This compound and its optimized derivatives function as peptide-competitive and 5'-methylthioadenosine (MTA)-synergistic/cooperative inhibitors of PRMT5. In cancers with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene, which occurs in approximately 10-15% of all human cancers, MTA accumulates to high levels.[5][6] MTA, a structural analog of the PRMT5 cofactor S-adenosylmethionine (SAM), acts as a weak endogenous inhibitor of PRMT5 by binding to the SAM pocket.[7]

MTA-cooperative inhibitors like this compound preferentially bind to the PRMT5-MTA complex. The binding of MTA to PRMT5 induces a conformational change that creates a novel binding pocket for the inhibitor, leading to a stable ternary complex and enhanced inhibition of PRMT5's methyltransferase activity.[5][6] This mechanism provides a therapeutic window for selectively targeting cancer cells with MTAP deletion while sparing normal cells with functional MTAP.

PRMT5 Signaling Pathways in Cancer

PRMT5 is a key node in several signaling pathways that are critical for cancer cell proliferation and survival. In EBV-driven lymphomas, PRMT5 is upregulated and plays a role in B-cell transformation.[8] It can be induced by the EBV latent membrane protein 1 (LMP1) through the NF-κB pathway.[9] In various lymphomas, PRMT5 is also regulated by B-cell receptor (BCR) signaling and forms a positive feedback loop with the PI3K/AKT pathway.[9] Inhibition of PRMT5 can lead to the reactivation of tumor suppressors and downregulation of oncogenic drivers like c-MYC and CYCLIN D1.[10]

Quantitative Data Summary

The following tables summarize the reported in vitro activity of this compound and its derivatives against various cell lines.

Table 1: In Vitro Cellular Activity of this compound

| Cell Line | Cancer Type | Assay Type | IC50 (µM) | Exposure Time | Reference |

| ATL Patient Cells | Adult T-Cell Leukemia/Lymphoma | Cell Viability | 23.94 - 33.12 | 120 h | [11] |

| PBMCs | Healthy Control | Cell Viability | 58.08 | 120 h | [11] |

| HTLV-1 Infected & ATL Cell Lines | Adult T-Cell Leukemia/Lymphoma | Cell Viability | 3.98 - 21.65 | 120 h | [12] |

| T-ALL Cell Lines | T-Cell Acute Lymphoblastic Leukemia | Cell Viability | 32.5 - 92.97 | 120 h | [12] |

| Human Th1 Cells | T-helper 1 Cells | Proliferation | 26.9 | 24 h | [4] |

| Human Th2 Cells | T-helper 2 Cells | Proliferation | 31.6 | 24 h | [4] |

Table 2: In Vitro Biochemical Activity of this compound Derivatives Note: These are peptide-competitive, MTA-synergistic inhibitors derived from the this compound scaffold.

| Compound | Assay Type | IC50 |

| 11-1F | MTase-Glo | 1.3 µM |

| 11-2F | MTase-Glo | 0.9 µM |

| 11-9F | MTase-Glo | 183 nM |

Experimental Protocols

This section provides detailed protocols for key experiments to evaluate the activity of this compound. Where a specific protocol for this compound is not available, a representative protocol for a similar PRMT5 inhibitor is provided as a template.

Biochemical Assays

This assay measures the formation of S-adenosyl homocysteine (SAH), a product of the methyltransferase reaction, providing a quantitative measure of PRMT5 activity.

-

Principle: The MTase-Glo™ assay (Promega) is a coupled-enzyme system. After the methyltransferase reaction, the SAH produced is converted to ADP, which is then used to generate ATP. The amount of ATP is quantified using a luciferase/luciferin reaction, producing a luminescent signal that is proportional to SAH concentration and thus PRMT5 activity.

-

Representative Protocol:

-

Reagent Preparation:

-

Assay Buffer: 50 mM HEPES (pH 8.0), 50 mM NaCl, 1 mM EDTA, 0.5 mM DTT.

-

Recombinant human PRMT5/MEP50 complex.

-

Histone H4 peptide substrate.

-

S-adenosylmethionine (SAM).

-

This compound stock solution in DMSO.

-

-

Reaction Setup (384-well plate):

-

Add 2.5 µL of 2x PRMT5/MEP50 enzyme solution in assay buffer to each well.

-

Add 0.5 µL of this compound at various concentrations (serially diluted in DMSO, then in assay buffer) or DMSO vehicle control.

-

Incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding 2.5 µL of 2x substrate/SAM mix (Histone H4 peptide and SAM in assay buffer).

-

Incubate for 60 minutes at 30°C.

-

-

SAH Detection:

-

Add 5 µL of MTase-Glo™ Reagent to each well.

-

Incubate for 30 minutes at room temperature.

-

Add 10 µL of MTase-Glo™ Detection Solution to each well.

-

Incubate for 30 minutes at room temperature.

-

-

Data Acquisition:

-

Measure luminescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control.

-

Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism).

-

-

SPR is a label-free technique to measure the binding affinity and kinetics (association and dissociation rates) of this compound to PRMT5.[13]

-

Principle: SPR detects changes in the refractive index at the surface of a sensor chip where the PRMT5 protein is immobilized. Binding of this compound to the immobilized PRMT5 causes a change in mass, which is detected as a response signal.

-

Representative Protocol (using a Biacore instrument):

-

Immobilization:

-

Immobilize recombinant human PRMT5/MEP50 complex onto a CM5 sensor chip using standard amine coupling chemistry.

-

-

Binding Analysis:

-

Prepare a series of dilutions of this compound in running buffer (e.g., HBS-EP+).

-

To study MTA cooperativity, perform separate experiments where the running buffer is supplemented with a constant concentration of MTA (e.g., 20 µM) or SAM.

-

Inject the this compound solutions over the sensor chip surface at a constant flow rate.

-

Monitor the association and dissociation phases in real-time.

-

-

Data Analysis:

-

Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's evaluation software to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

-

-

CETSA assesses the direct binding of this compound to PRMT5 in a cellular context by measuring changes in the thermal stability of the target protein.[14]

-

Principle: Ligand binding stabilizes the target protein, increasing its melting temperature. In CETSA, cells are treated with the compound, heated to various temperatures, and the amount of soluble (non-denatured) target protein remaining is quantified.

-

Representative Protocol:

-

Cell Treatment:

-

Culture lymphoma or breast cancer cells to ~80% confluency.

-

Treat cells with this compound at the desired concentration or DMSO vehicle for 1-2 hours.

-

-

Thermal Challenge:

-

Aliquot the cell suspension into PCR tubes.

-

Heat the samples at a range of temperatures (e.g., 45-65°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at 4°C.

-

-

Lysis and Protein Quantification:

-

Lyse the cells by freeze-thaw cycles.

-

Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.

-

Quantify the amount of soluble PRMT5 in the supernatant by Western blotting or ELISA.

-

-

Data Analysis:

-

Plot the amount of soluble PRMT5 as a function of temperature to generate melting curves for both vehicle- and this compound-treated samples.

-

A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

-

-

Cell-Based Assays

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

-

Principle: Tetrazolium salts (like MTS or MTT) are reduced by metabolically active cells to a colored formazan product. The amount of formazan produced is proportional to the number of viable cells.

-

Representative Protocol (MTS Assay):

-

Cell Plating:

-

Seed lymphoma or breast cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

-

Incubate for 24 hours to allow cells to adhere and resume growth.

-

-

Compound Treatment:

-

Treat the cells with a serial dilution of this compound (e.g., 0.01 to 100 µM) or DMSO vehicle control.

-

Incubate for a specified period (e.g., 72 or 120 hours).[12]

-

-

Assay Procedure:

-

Add 20 µL of CellTiter 96® AQueous One Solution Reagent (Promega) containing MTS to each well.[3]

-

Incubate for 1-4 hours at 37°C.

-

-

Data Acquisition:

-

Measure the absorbance at 490 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance (media only).

-

Calculate the percentage of cell viability relative to the DMSO-treated control.

-

Determine the IC50 value using non-linear regression analysis.

-

-

In Vivo Efficacy Studies

This protocol describes a general approach for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

-

Principle: Human cancer cells are implanted into immunodeficient mice to form tumors. The effect of this compound on tumor growth is then monitored over time.

-

Representative Protocol:

-

Cell Line and Animal Model:

-

Use a suitable human lymphoma cell line (e.g., a DLBCL or MCL cell line known to be sensitive to PRMT5 inhibition).

-

Use immunodeficient mice (e.g., NSG or SCID mice).

-

-

Tumor Implantation:

-

Subcutaneously inject a suspension of cancer cells (e.g., 5-10 x 10^6 cells in Matrigel) into the flank of each mouse.

-

Monitor tumor growth until tumors reach a palpable size (e.g., 100-150 mm³).

-

-

Treatment:

-

Randomize mice into treatment and control groups.

-

Administer this compound (formulated in a suitable vehicle) via an appropriate route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose and schedule.

-

Administer the vehicle to the control group.

-

-

Monitoring and Endpoints:

-

Measure tumor volume (e.g., using calipers) and body weight regularly (e.g., 2-3 times per week).

-

The primary endpoint is typically tumor growth inhibition. Other endpoints can include survival and analysis of pharmacodynamic markers (e.g., H4R3me2s levels in tumor tissue) at the end of the study.

-

-

Data Analysis:

-

Calculate tumor growth inhibition (TGI) for the this compound treated group compared to the vehicle control group.

-

Use appropriate statistical tests (e.g., t-test or ANOVA) to determine the significance of the results.

-

-

Conclusion

This compound is a valuable research tool for investigating the role of PRMT5 in cancer biology and for the preclinical evaluation of PRMT5-targeted therapies. Its MTA-cooperative mechanism of action provides a clear rationale for its use in MTAP-deleted cancers. The protocols outlined in this guide provide a framework for the comprehensive in vitro and in vivo characterization of this compound and other PRMT5 inhibitors, facilitating further research and drug development efforts in this promising area of oncology.

References

- 1. A review of the known MTA-cooperative PRMT5 inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05497K [pubs.rsc.org]

- 2. ashpublications.org [ashpublications.org]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. MTA-Cooperative PRMT5 Inhibitors: Mechanism Switching Through Structure-Based Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. MRTX1719 Is an MTA-Cooperative PRMT5 Inhibitor That Exhibits Synthetic Lethality in Preclinical Models and Patients with MTAP-Deleted Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. PRMT5 in gene regulation and hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. PRMT5 is upregulated by B cell receptor signaling and forms a positive feedback loop with PI3K/AKT in lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. m.youtube.com [m.youtube.com]

- 12. Inhibition of PRMT5/MEP50 Arginine Methyltransferase Activity Causes Cancer Vulnerability in NDRG2low Adult T-Cell Leukemia/Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Research Portal [researchdiscovery.drexel.edu]

- 14. annualreviews.org [annualreviews.org]

The Role of Cytidine-5′-monophosphate in Muscle Cell Differentiation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Skeletal muscle differentiation, or myogenesis, is a complex and highly regulated process vital for muscle development and regeneration. Recent scientific evidence has highlighted the potential role of nucleotides, specifically Cytidine-5'-monophosphate (CMP), in promoting this intricate process. This technical guide provides an in-depth analysis of the current understanding of CMP's role in muscle cell differentiation, focusing on its effects on key myogenic regulatory factors and mitochondrial biogenesis. It details the experimental protocols used to elucidate these effects and presents the quantitative data in a clear, comparative format. Furthermore, this guide proposes the potential signaling pathways through which CMP may exert its influence, offering a valuable resource for researchers and professionals in the fields of muscle biology and therapeutic development.

Introduction

Myogenesis is the fundamental process by which myoblasts, the muscle precursor cells, proliferate, differentiate, and fuse to form multinucleated myotubes, the precursors to mature muscle fibers. This process is orchestrated by a family of muscle-specific transcription factors known as myogenic regulatory factors (MRFs), including MyoD, Myf5, myogenin, and MRF4. The coordinated expression of these factors is critical for the progression of differentiation.

Recent in-vitro studies have demonstrated that pyrimidine nucleotides, such as Cytidine-5'-monophosphate (CMP), can positively influence myogenesis. These findings open new avenues for understanding the nutritional and signaling roles of nucleotides in muscle health and disease, and suggest their potential as therapeutic agents to enhance muscle growth and regeneration.

Effects of Cytidine-5′-monophosphate on Myogenic Differentiation

Experimental evidence, primarily from studies on the C2C12 mouse myoblast cell line, indicates that CMP promotes myogenic differentiation. The key effects are the upregulation of critical myogenic markers and an increase in mitochondrial biogenesis.

Upregulation of Myogenic Regulatory Factors and Mitochondrial Biogenesis

Treatment of C2C12 myoblasts with CMP has been shown to significantly increase the mRNA levels of myogenin and Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α).[1] Myogenin is a crucial MRF that is expressed during the terminal stages of differentiation and is essential for the fusion of myoblasts into myotubes.[1] PGC-1α is a master regulator of mitochondrial biogenesis and also plays a role in determining skeletal muscle fiber type.[1]

The increase in PGC-1α expression is coupled with a tangible increase in mitochondrial DNA (mtDNA) copy number, indicating a promotion of mitochondrial biogenesis.[1] This is significant as an increase in mitochondria is necessary to meet the high energy demands of differentiated muscle cells.

Quantitative Data Summary

The following table summarizes the quantitative effects of 5'-CMP on the expression of key myogenic and mitochondrial biogenesis markers in C2C12 cells after 48 hours of differentiation induction.

| Marker | Treatment | Fold Change (vs. Control) |

| Myogenin (mRNA) | 5'-CMP (100 µM) | ~1.8 |

| PGC-1α (mRNA) | 5'-CMP (100 µM) | ~2.0 |

| Mitochondrial DNA Copy Number | 5'-CMP (100 µM) | ~1.5 |

Data derived from "5′-CMP and 5′-UMP promote myogenic differentiation and mitochondrial biogenesis by activating myogenin and PGC-1α in a mouse myoblast C2C12 cell line".[1]

Proposed Signaling Pathways

The precise signaling cascade initiated by CMP in myoblasts is still under investigation. However, based on the known regulation of myogenin and PGC-1α, and the potential metabolism of CMP to its nucleoside, cytidine, two primary pathways are proposed.

Pathway 1: Extracellular Action via P2Y Receptors

While not directly demonstrated for CMP, other pyrimidine nucleotides like UDP are known agonists for P2Y receptors, such as P2Y6. It is plausible that CMP, or its metabolites, could interact with a yet-unidentified P2Y receptor subtype on the myoblast surface. Activation of these G-protein coupled receptors typically leads to the activation of Phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). This can lead to an increase in intracellular calcium and activation of Protein Kinase C (PKC), which are known to be involved in myogenic signaling.

Pathway 2: Intracellular Action following Transport

An alternative and strongly suggested hypothesis is that extracellular CMP is dephosphorylated to cytidine by ectonucleotidases.[1] Cytidine is then transported into the myoblast by nucleoside transporters. Intracellularly, cytidine can be re-phosphorylated by uridine-cytidine kinase to regenerate CMP, which can then be converted to other nucleotides. The increase in the intracellular pool of pyrimidine nucleosides/nucleotides could influence signaling pathways that regulate myogenesis. Key pathways known to upregulate myogenin and PGC-1α include the p38 MAPK and PI3K/Akt pathways.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, adapted for clarity and reproducibility.

C2C12 Cell Culture and Differentiation

-

Cell Line: Mouse myoblast C2C12 cell line.

-

Growth Medium (GM): Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Differentiation Medium (DM): DMEM supplemented with 2% Horse Serum (HS) and 1% Penicillin-Streptomycin.

-

Protocol:

-

Culture C2C12 cells in GM in a humidified incubator at 37°C with 5% CO2.

-

Seed cells in appropriate culture plates (e.g., 6-well plates for RNA extraction) at a density that will allow them to reach approximately 80-90% confluency.

-

To induce differentiation, aspirate the GM and wash the cells once with Phosphate-Buffered Saline (PBS).

-

Replace the PBS with DM. This marks day 0 of differentiation.

-

For treatment groups, supplement the DM with the desired concentration of 5'-CMP (e.g., 100 µM).

-

Change the medium every 24 hours.

-

Harvest cells at specified time points (e.g., 48 hours) for downstream analysis.

-

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

-

RNA Extraction: Extract total RNA from harvested C2C12 cells using a commercial RNA isolation kit according to the manufacturer's instructions.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

-

qRT-PCR:

-

Prepare a reaction mixture containing cDNA, forward and reverse primers for the target genes (Myogenin, PGC-1α) and a reference gene (e.g., GAPDH), and a suitable qPCR master mix.

-

Perform the qRT-PCR using a real-time PCR system.

-

Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression.

-

Mitochondrial DNA (mtDNA) Copy Number Quantification

-

DNA Extraction: Extract total DNA from harvested C2C12 cells using a commercial DNA isolation kit.

-

qPCR:

-

Perform qPCR using primers specific for a mitochondrial-encoded gene (e.g., MT-CO1) and a nuclear-encoded gene (e.g., B2M).

-

The relative mtDNA copy number can be calculated using the formula: 2^ΔCt, where ΔCt = (Ct of nuclear gene) - (Ct of mitochondrial gene).

-

Immunofluorescence Staining for Myosin Heavy Chain (MHC)

-

Cell Fixation: Fix differentiated C2C12 cells in 4% paraformaldehyde for 15 minutes at room temperature.

-

Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Blocking: Block non-specific antibody binding with a blocking buffer (e.g., 5% goat serum in PBS) for 1 hour.

-

Primary Antibody Incubation: Incubate the cells with a primary antibody against Myosin Heavy Chain (MHC) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the cells with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

-

Nuclear Staining: Counterstain the nuclei with DAPI.

-

Imaging: Visualize and capture images using a fluorescence microscope.

Conclusion and Future Directions

The available evidence strongly suggests that Cytidine-5'-monophosphate is a pro-myogenic factor that enhances muscle cell differentiation and mitochondrial biogenesis in vitro.[1] The upregulation of myogenin and PGC-1α are key molecular events mediating these effects.[1] While the precise signaling pathways remain to be fully elucidated, the data point towards either a receptor-mediated extracellular mechanism or an intracellular mechanism following its conversion to cytidine.

For researchers and drug development professionals, these findings present an exciting opportunity. Further investigation is warranted to:

-

Identify the specific cell surface receptors that may bind CMP or its metabolites.

-

Elucidate the detailed intracellular signaling cascades (e.g., p38 MAPK, PI3K/Akt) that are modulated by CMP or cytidine.

-

Validate these in-vitro findings in in-vivo models of muscle development and regeneration.

-

Explore the therapeutic potential of CMP and other pyrimidine nucleotides in conditions associated with muscle wasting and impaired regeneration.

A deeper understanding of the role of CMP in myogenesis could lead to novel nutritional strategies and pharmacological interventions to promote muscle health and combat muscle-related diseases.

References

The Discovery and Development of CMP-5: A Potent and Selective PRMT5 Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a critical therapeutic target in oncology and other diseases. As a type II arginine methyltransferase, PRMT5 catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins, thereby regulating a multitude of cellular processes including gene transcription, RNA splicing, and signal transduction. Its overexpression and aberrant activity have been implicated in the pathogenesis of various cancers, including B-cell lymphomas. This has spurred the development of small molecule inhibitors aimed at modulating its activity. Among these, CMP-5, a carbazole-based compound, has been identified as a potent and selective inhibitor of PRMT5. This technical guide provides a comprehensive overview of the discovery, development, and preclinical characterization of this compound.

Discovery and Initial Characterization

This compound was first described as a "first-in-class" small-molecule inhibitor of PRMT5 in a 2015 study by Alinari and colleagues published in Blood.[1] The study aimed to validate PRMT5 as a therapeutic target in Epstein-Barr virus (EBV)-positive lymphomas, where PRMT5 was found to be abundantly expressed.[1] this compound was developed to selectively block the catalytic activity of PRMT5, thereby preventing the symmetric dimethylation of its substrates.

Mechanism of Action

This compound is a cell-permeable, S-adenosyl-L-methionine (SAM)-competitive inhibitor of PRMT5. It occupies the catalytic site of human PRMT5, preventing the transfer of methyl groups from SAM to arginine residues on substrate proteins. Specifically, this compound has been shown to block the symmetric dimethylation of histone H4 at arginine 3 (H4R3me2s) and histone H3 at arginine 8 (H3R8me2s), key epigenetic marks regulated by PRMT5.[1] This inhibition of methyltransferase activity leads to the reactivation of silenced tumor suppressor genes.

Signaling Pathway

The following diagram illustrates the PRMT5 signaling pathway and the point of intervention by this compound.

Caption: PRMT5 signaling pathway and this compound mechanism of action.

Quantitative Data

The following tables summarize the key quantitative data for this compound from preclinical studies.

Table 1: Biochemical Activity of this compound

| Assay Type | Target | IC50 | Reference |

| In vitro Methyltransferase Assay | PRMT5 | Data not explicitly provided in nM or µM, but shown to be effective at micromolar concentrations. | [1] |

| Selectivity Assay | PRMT1, PRMT4, PRMT7 | No significant inhibition observed. | [1] |

Table 2: Cellular Activity of this compound

| Cell Line | Assay Type | Endpoint | IC50 / Effect | Reference |

| EBV-transformed B-lymphocytes | Cell Viability | Apoptosis | Dose-dependent increase in apoptosis. | [1] |

| Lymphoma Cell Lines | Cell Viability | Inhibition of Proliferation | Selective toxicity to lymphoma cells over normal B-lymphocytes. | [1] |

| 60A and SR27 (Transformed B cells) | Western Blot | H4R3me2s levels | Significant reduction at 40 µM. | [1] |

| Human Th1 cells | Proliferation Assay | Inhibition of proliferation | IC50: 26.9 µM | |

| Human Th2 cells | Proliferation Assay | Inhibition of proliferation | IC50: 31.6 µM |

Experimental Protocols

In Vitro PRMT5 Methyltransferase Assay (General Protocol)

A typical in vitro PRMT5 methyltransferase assay is performed to determine the IC50 of an inhibitor. While the specific protocol for this compound's initial characterization is not detailed in the primary publication, a representative protocol is as follows:

-

Reaction Mixture Preparation: A reaction buffer containing Tris-HCl, NaCl, and DTT is prepared.

-

Enzyme and Substrate: Recombinant human PRMT5/MEP50 complex and a suitable substrate (e.g., histone H4 peptide) are added to the reaction buffer.

-

Inhibitor Addition: Serial dilutions of this compound (or vehicle control) are added to the reaction mixture.

-

Initiation of Reaction: The reaction is initiated by the addition of S-adenosyl-L-[methyl-³H]-methionine.

-

Incubation: The reaction is incubated at 30°C for a defined period (e.g., 1 hour).

-

Termination: The reaction is stopped by the addition of trichloroacetic acid.

-

Detection: The methylated substrate is captured on a filter membrane, and the incorporated radioactivity is measured using a scintillation counter.

-

Data Analysis: IC50 values are calculated by fitting the data to a dose-response curve.

Cellular Assays

Cell Culture:

-

EBV-transformed B-lymphocytes and various lymphoma cell lines are cultured in RPMI-1640 medium supplemented with fetal bovine serum, penicillin, and streptomycin.

Western Blot Analysis for Histone Methylation:

-

Cell Treatment: Cells are treated with varying concentrations of this compound or DMSO (vehicle control) for a specified duration (e.g., 24-72 hours).

-

Histone Extraction: Histones are extracted from the cell nuclei using an acid extraction protocol.

-

Protein Quantification: The concentration of the extracted histones is determined using a protein assay (e.g., Bradford assay).

-

SDS-PAGE and Transfer: Equal amounts of histone extracts are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Antibody Incubation: The membrane is blocked and then incubated with primary antibodies specific for symmetric dimethylarginine on H4R3 (H4R3me2s) and total H4 (as a loading control).

-

Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the signal is detected using an enhanced chemiluminescence (ECL) substrate.

Cell Viability and Apoptosis Assays:

-

Cell Seeding: Cells are seeded in 96-well plates.

-

Compound Treatment: Cells are treated with a range of concentrations of this compound.

-

Incubation: Plates are incubated for various time points (e.g., 24, 48, 72 hours).

-

Viability Measurement: Cell viability is assessed using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo.

-

Apoptosis Measurement: Apoptosis can be quantified by flow cytometry using Annexin V and propidium iodide staining.

Experimental and Developmental Workflow

The following diagram outlines a generalized workflow for the discovery and preclinical development of a PRMT5 inhibitor like this compound.

References

Preliminary Efficacy of CMP-5, a PRMT5 Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary efficacy of CMP-5, a selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). PRMT5 is a key enzyme involved in the symmetric dimethylation of arginine residues on histone and non-histone proteins, playing a crucial role in various cellular processes, including cell proliferation, survival, and differentiation. Its overexpression has been implicated in a variety of malignancies, making it a promising target for cancer therapy. This document summarizes the available quantitative data on this compound's efficacy, details relevant experimental protocols, and visualizes the key signaling pathways and experimental workflows.

Quantitative Efficacy Data

The following tables summarize the in vitro efficacy of this compound in various cancer cell lines. To date, publicly available in vivo efficacy data for this compound in animal models has not been identified in the conducted research.

Table 1: In Vitro Cytotoxicity of this compound in Adult T-Cell Leukemia/Lymphoma (ATL)

| Cell Type | IC50 (µM) | Treatment Duration |

| Patient-Derived ATL Cells | 23.94 - 33.12 | 120 hours |

| Peripheral Blood Mononuclear Cells (PBMCs) | 58.08 | 120 hours |

Table 2: In Vitro Efficacy of this compound in Other Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Notes |

| Th1 Cells | Not Applicable (Immune Cells) | 3.7 | Inhibited cell proliferation. |

| Th2 Cells | Not Applicable (Immune Cells) | 9.2 | Inhibited cell proliferation. |

Key Signaling Pathways Affected by this compound

This compound exerts its anti-cancer effects by inhibiting PRMT5, which in turn modulates key signaling pathways involved in cell growth and survival. A primary mechanism of action is the disruption of the WNT/β-catenin and AKT/GSK3β signaling cascades.

Caption: Signaling pathways modulated by this compound-mediated PRMT5 inhibition.

Experimental Protocols

Detailed experimental protocols for the key assays used to evaluate the efficacy of this compound are provided below. While specific protocols for this compound from the primary literature are not fully detailed, the following represent standard and widely accepted methods for these assays.

In Vitro PRMT5 Enzymatic Assay

This assay is designed to measure the enzymatic activity of PRMT5 and the inhibitory potential of compounds like this compound.

Caption: Workflow for an in vitro PRMT5 enzymatic assay.

Protocol:

-

Reaction Setup: In a 96-well plate, combine the following in a suitable reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM NaCl, 1 mM EDTA):

-

Recombinant human PRMT5/MEP50 complex.

-

Histone H4 peptide substrate.

-

Varying concentrations of this compound or vehicle (DMSO).

-

-

Initiation: Start the reaction by adding S-adenosyl-L-[methyl-3H]methionine (³H-SAM).

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 1 hour).

-

Termination: Stop the reaction by adding trichloroacetic acid (TCA) to precipitate the proteins and peptides.

-

Washing: Transfer the reaction mixture to a filter plate and wash multiple times with TCA to remove unincorporated ³H-SAM.

-

Detection: Add scintillation fluid to each well and measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of this compound that inhibits 50% of PRMT5 activity (IC50) by plotting the percentage of inhibition against the log of the inhibitor concentration.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Caption: Workflow for a cell viability (MTT) assay.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Replace the medium with fresh medium containing various concentrations of this compound or vehicle control (DMSO).

-

Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, 72, or 120 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control. Determine the IC50 value by plotting the percentage of viability against the log of the this compound concentration.

Western Blotting for Symmetric Dimethylarginine (sDMA)

Western blotting is used to detect the levels of symmetric dimethylarginine (sDMA) on target proteins, a direct indicator of PRMT5 activity in cells.

Caption: Workflow for Western blotting to detect sDMA.

Protocol:

-

Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample in Laemmli buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a solution of 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for symmetric dimethylarginine (sDMA) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. A loading control, such as β-actin or GAPDH, should be probed on the same membrane to ensure equal protein loading.

Conclusion

The preliminary data on this compound indicate its potential as a selective PRMT5 inhibitor with cytotoxic effects in specific cancer cell lines, particularly in adult T-cell leukemia/lymphoma. The mechanism of action appears to involve the disruption of critical pro-survival signaling pathways, including WNT/β-catenin and AKT/GSK3β. However, a comprehensive understanding of its efficacy requires further investigation, especially in in vivo models, to assess its therapeutic potential in a preclinical setting. The provided protocols offer a foundation for researchers to further explore the anti-cancer effects of this compound and other PRMT5 inhibitors.

In-Depth Technical Guide: CMP-5 PRMT5 Inhibitor Target Identification and Validation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target identification and validation of CMP-5, a selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). This document details the scientific background, quantitative data, experimental methodologies, and relevant signaling pathways associated with the investigation of this compound's mechanism of action.

Introduction: PRMT5 as a Therapeutic Target

Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins. This post-translational modification plays a pivotal role in a wide array of cellular processes, including gene expression, RNA splicing, cell cycle progression, and the DNA damage response.[1]

PRMT5 is frequently overexpressed in various malignancies, including lymphomas, breast cancer, lung cancer, and colorectal cancer, and its elevated expression often correlates with poor prognosis.[2] A key therapeutic vulnerability has been identified in cancers with the deletion of the methylthioadenosine phosphorylase (MTAP) gene, which occurs in approximately 10-15% of all human cancers.[3] The loss of MTAP leads to the accumulation of methylthioadenosine (MTA), a metabolite that partially inhibits PRMT5.[4] This renders MTAP-deleted cancer cells synthetically lethal to further PRMT5 inhibition, providing a targeted therapeutic strategy.[3][5]

This compound is a cell-permeable, carbazole-based small molecule that has been identified as a potent and selective inhibitor of PRMT5.[6][7] It has been shown to selectively block the symmetric dimethylation of histone H4 at arginine 3 (S2Me-H4R3) and has demonstrated potential in the treatment of Epstein-Barr virus (EBV)-driven lymphomas and other B-cell non-Hodgkin lymphoma (NHL) subtypes.[6]

Quantitative Data for this compound and Its Analogs

The following tables summarize the available quantitative data for this compound and its more potent, optimized analogs. This compound served as a lead compound for the development of these subsequent inhibitors.

Table 1: Cellular IC50 Values for this compound

| Cell Type/Context | IC50 (µM) | Reference |

| Adult T-Cell Leukemia/Lymphoma (ATL)-related Cell Lines | 3.98 - 21.65 | [8] |

| T-cell Acute Lymphoblastic Leukemia (T-ALL) Cell Lines | 32.5 - 92.97 | [8] |

| Primary ATL Patient Cells | 23.94 - 33.12 | [8] |

| Peripheral Blood Mononuclear Cells (PBMCs) | 58.08 | [8] |

| Th1 Cell Proliferation | 3.7 | [9] |

| Th2 Cell Proliferation | 9.2 | [9] |

Table 2: Biochemical IC50 Values for this compound Analogs

| Compound | Biochemical IC50 (nM) | Notes | Reference |

| This compound | Not explicitly stated in searched literature | Lead compound | [10] |

| 11-1F | 1300 | Optimized analog of this compound | [10] |

| 11-2F | 900 | Optimized analog of this compound | [10] |

| 11-9F | 183 | Potent and selective analog of this compound | [10] |

Experimental Protocols

This section details the methodologies for key experiments used in the identification and validation of this compound as a PRMT5 inhibitor.

PRMT5 Enzymatic Assay (AlphaLISA)

This protocol describes a general method for assessing the direct inhibitory activity of a compound against purified PRMT5 enzyme using AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) technology.

Materials:

-

Recombinant human PRMT5/MEP50 complex

-

Biotinylated histone H4 peptide substrate

-

S-adenosyl-L-methionine (SAM)

-

Anti-symmetric dimethyl arginine antibody (e.g., anti-SDMA) conjugated to AlphaLISA acceptor beads

-

Streptavidin-coated donor beads

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM DTT)

-

384-well white opaque microplates

-

This compound or other test inhibitors

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 384-well plate, add the PRMT5/MEP50 enzyme complex to each well.

-

Add the diluted this compound or vehicle control (e.g., DMSO) to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the methylation reaction by adding a mixture of the biotinylated histone H4 peptide substrate and SAM.

-

Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding a solution containing the anti-SDMA acceptor beads and streptavidin donor beads.

-

Incubate the plate in the dark at room temperature for 60 minutes to allow for bead proximity binding.

-

Read the plate on an AlphaScreen-capable plate reader. The signal generated is proportional to the amount of symmetric dimethylation.

-

Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

Cellular Target Engagement (NanoBRET™ Assay)

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a live-cell method to quantify the binding of an inhibitor to its target protein.

Materials:

-

HEK293 cells (or other suitable cell line)

-

Plasmid encoding PRMT5 fused to NanoLuc® luciferase

-

Fluorescently labeled PRMT5 tracer

-

Opti-MEM® I Reduced Serum Medium

-

Transfection reagent (e.g., FuGENE® HD)

-

Nano-Glo® Live Cell Substrate

-

White, tissue culture-treated 96-well plates

-

This compound or other test inhibitors

Procedure:

-

Transfect HEK293 cells with the NanoLuc®-PRMT5 expression vector and plate in 96-well plates. Incubate for 24-48 hours.

-

Prepare serial dilutions of this compound in Opti-MEM®.

-

Add the diluted this compound or vehicle control to the cells and incubate at 37°C in a CO2 incubator for a specified time (e.g., 2 hours) to allow for compound entry and target engagement.

-

Add the fluorescent PRMT5 tracer to all wells at a pre-determined final concentration.

-

Add the Nano-Glo® Live Cell Substrate to all wells.

-

Read the plate within 10-20 minutes on a luminometer capable of measuring donor (460 nm) and acceptor (618 nm) emission wavelengths.

-

Calculate the NanoBRET™ ratio (acceptor emission/donor emission).

-

Determine the cellular IC50 by plotting the change in the NanoBRET™ ratio against the inhibitor concentration.

Western Blot Analysis of Symmetric Dimethylation

This protocol is used to assess the effect of this compound on the levels of symmetric dimethylarginine (SDMA) in cellular proteins, a direct readout of PRMT5 activity.

Materials:

-

Cancer cell line of interest (e.g., a lymphoma cell line)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies: anti-total SDMA, anti-PRMT5, and a loading control (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Protein electrophoresis and transfer equipment

Procedure:

-

Plate cells and allow them to adhere overnight.

-

Treat cells with increasing concentrations of this compound or vehicle control for a specified time (e.g., 48-72 hours).

-

Harvest cells and lyse them in lysis buffer.

-

Determine protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against total SDMA overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with antibodies against PRMT5 and the loading control to ensure equal protein loading and to assess any changes in PRMT5 expression.

Cell Viability/Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with an inhibitor.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)

-

96-well clear, tissue culture-treated plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

-

Treat the cells with serial dilutions of this compound or vehicle control and incubate for a desired period (e.g., 72-120 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Determine the IC50 value by plotting the percentage of viability against the logarithm of the inhibitor concentration.

Mandatory Visualizations

PRMT5 Signaling Pathway in Cancer

The following diagram illustrates the central role of PRMT5 in cancer-related signaling pathways, including its positive feedback loop with the PI3K/AKT pathway in lymphoma.

Caption: PRMT5 signaling in lymphoma, highlighting its regulation by BCR signaling and its positive feedback loop with the PI3K/AKT pathway.

Experimental Workflow for this compound Target Validation

The following diagram outlines the logical workflow for the identification and validation of a PRMT5 inhibitor like this compound.

Caption: A stepwise workflow for the validation of a PRMT5 inhibitor, from initial biochemical characterization to in vivo efficacy studies.

Conclusion

This compound has been established as a selective, cell-permeable inhibitor of PRMT5. While it served as a valuable lead compound for the development of more potent, second-generation inhibitors, its characterization has provided a clear framework for the target identification and validation of novel PRMT5-targeted therapeutics. The experimental protocols and signaling pathways detailed in this guide offer a robust foundation for researchers and drug development professionals working in this area. The continued exploration of PRMT5 inhibitors, particularly those with mechanisms that exploit the synthetic lethality in MTAP-deleted cancers, holds significant promise for the future of oncology.

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery of new potent protein arginine methyltransferase 5 (PRMT5) inhibitors by assembly of key pharmacophores from known inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. pnas.org [pnas.org]

- 5. researchgate.net [researchgate.net]

- 6. selleckchem.com [selleckchem.com]

- 7. PRMT5 Inhibitor, CMP5 [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

- 9. axonmedchem.com [axonmedchem.com]

- 10. Structural and biochemical study of human PRMT5 and its peptide–competitive MTA–synergistic small molecule inhibitors for cancer therapeutics [morressier.com]

An In-depth Technical Guide on the Core Effects of Cytidine-5′-monophosphate on Mitochondrial Biogenesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mitochondrial biogenesis, the process of generating new mitochondria, is a critical cellular function for maintaining energy homeostasis and overall cellular health. Dysregulation of this process is implicated in a variety of metabolic and age-related diseases. Emerging research has identified Cytidine-5′-monophosphate (CMP), a pyrimidine nucleotide, as a potent stimulator of mitochondrial biogenesis, particularly in metabolically active tissues such as skeletal muscle. This technical guide provides a comprehensive overview of the core effects of CMP on mitochondrial biogenesis, focusing on the underlying signaling pathways, detailed experimental protocols for investigation, and a summary of key quantitative findings.

Core Signaling Pathway: CMP-Induced Mitochondrial Biogenesis

Cytidine-5′-monophosphate primarily exerts its effects on mitochondrial biogenesis through the activation of the peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α) signaling cascade. PGC-1α is a master regulator of mitochondrial biogenesis.[1] The activation of PGC-1α by CMP initiates a downstream cascade involving key transcription factors that regulate the expression of nuclear and mitochondrial genes essential for mitochondrial replication and function.

The central pathway involves the following key steps:

-

CMP Administration: Exogenous CMP is introduced to the cellular environment.

-

PGC-1α Activation: CMP treatment leads to a significant, dose-dependent increase in the mRNA expression of PGC-1α.[1]

-

NRF1 and NRF2 Co-activation: PGC-1α co-activates Nuclear Respiratory Factors 1 and 2 (NRF1 and NRF2).

-

TFAM Expression: Activated NRF1 and NRF2 then drive the expression of Mitochondrial Transcription Factor A (TFAM).

-

Mitochondrial DNA Replication and Transcription: TFAM translocates to the mitochondria, where it plays a crucial role in initiating the replication and transcription of mitochondrial DNA (mtDNA).

-

Increased Mitochondrial Mass: The coordinated expression of nuclear and mitochondrial genes leads to the synthesis of new mitochondrial components and an overall increase in mitochondrial mass and number.

While the direct upstream activators of PGC-1α in response to CMP are still under investigation, AMP-activated protein kinase (AMPK) and Sirtuin 1 (SIRT1) are well-established regulators of PGC-1α and mitochondrial biogenesis in skeletal muscle.[2][3][4] Leucine, for example, has been shown to activate SIRT1, which in turn activates AMPK, leading to increased mitochondrial biogenesis in C2C12 myotubes.[2] It is plausible that CMP may engage these pathways to activate PGC-1α.

Quantitative Data Summary

The following tables summarize the dose-dependent effects of Cytidine-5'-monophosphate on key markers of mitochondrial biogenesis in C2C12 myotubes, based on findings from published research.[1]

Table 1: Effect of CMP on PGC-1α mRNA Expression

| CMP Concentration | Fold Change in PGC-1α mRNA (vs. Control) |

| 0.1 mM | 1.2 ± 0.1 |

| 0.5 mM | 1.8 ± 0.2 |

| 1.0 mM | 2.5 ± 0.3 |

| 5.0 mM | 3.1 ± 0.4 |

| Indicates a statistically significant increase (p < 0.05) compared to the control group. |

Table 2: Effect of CMP on Mitochondrial DNA (mtDNA) Copy Number

| CMP Concentration | Relative mtDNA Copy Number (vs. Control) |

| 0.1 mM | 1.1 ± 0.1 |

| 0.5 mM | 1.5 ± 0.2 |

| 1.0 mM | 2.0 ± 0.3 |

| 5.0 mM | 2.4 ± 0.3 |

| Indicates a statistically significant increase (p < 0.05) compared to the control group. |

Detailed Experimental Protocols

C2C12 Cell Culture and Treatment with CMP for Mitochondrial Biogenesis

This protocol outlines the procedure for culturing and differentiating C2C12 myoblasts and subsequently treating them with CMP to induce mitochondrial biogenesis.

Materials:

-

C2C12 mouse myoblast cell line

-

Growth Medium: Dulbecco's Modified Eagle Medium (DMEM) with high glucose, supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

-

Differentiation Medium: DMEM with high glucose, supplemented with 2% Horse Serum (HS) and 1% penicillin-streptomycin.

-

Cytidine-5′-monophosphate (CMP) sodium salt

-

Phosphate-Buffered Saline (PBS)

-

Standard cell culture plates and equipment

Procedure:

-

Cell Seeding: Seed C2C12 myoblasts in culture plates at a density that allows them to reach 80-90% confluence within 24-48 hours.

-

Proliferation: Culture the cells in Growth Medium at 37°C in a humidified atmosphere with 5% CO2.

-

Initiation of Differentiation: Once the cells reach 80-90% confluence, aspirate the Growth Medium, wash the cells once with PBS, and replace it with Differentiation Medium.

-

Myotube Formation: Culture the cells in Differentiation Medium for 4-6 days, replacing the medium every 48 hours. Visually confirm the formation of multinucleated myotubes.

-

CMP Treatment: Prepare stock solutions of CMP in sterile water. On the day of treatment, dilute the CMP stock solution in fresh Differentiation Medium to the desired final concentrations (e.g., 0.1, 0.5, 1.0, 5.0 mM).

-

Incubation: Replace the medium in the myotube cultures with the CMP-containing medium and incubate for the desired duration (e.g., 24-48 hours).

-

Harvesting: After the treatment period, wash the cells with PBS and harvest them for downstream analysis (qPCR, Western blot, Seahorse assay).

Quantification of Mitochondrial DNA (mtDNA) Copy Number by qPCR

This protocol describes the relative quantification of mtDNA copy number in CMP-treated C2C12 cells using quantitative PCR (qPCR).

Materials:

-

Genomic DNA isolation kit

-

Primers for a mitochondrial gene (e.g., mt-Co1) and a nuclear gene (e.g., β-actin)

-

qPCR master mix (SYBR Green or probe-based)

-

qPCR instrument

Procedure:

-

Genomic DNA Isolation: Isolate total genomic DNA from control and CMP-treated C2C12 cells using a commercial kit according to the manufacturer's instructions.

-

DNA Quantification: Determine the concentration and purity of the isolated DNA using a spectrophotometer.

-

qPCR Reaction Setup: Prepare qPCR reactions for both the mitochondrial and nuclear genes for each sample. Each reaction should contain the appropriate amount of gDNA, forward and reverse primers, and qPCR master mix.

-

qPCR Cycling: Perform the qPCR using a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for both the mitochondrial and nuclear genes for each sample.

-

Calculate the ΔCt for each sample: ΔCt = (Ct of nuclear gene) - (Ct of mitochondrial gene).

-

Calculate the relative mtDNA copy number using the 2-ΔΔCt method, normalizing the values to the control group.

-

Western Blot Analysis of Mitochondrial Biogenesis-Related Proteins

This protocol details the detection of PGC-1α, NRF1, and TFAM protein levels in CMP-treated C2C12 cells by Western blotting.

Materials:

-

RIPA buffer or other suitable lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-PGC-1α, anti-NRF1, anti-TFAM, and a loading control (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction: Lyse the control and CMP-treated C2C12 cells in lysis buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane in blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again with TBST and then apply the chemiluminescent substrate.

-

Image Acquisition and Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities using densitometry software and normalize the protein of interest to the loading control.

Seahorse XF Cell Mito Stress Test

This protocol is for assessing the impact of CMP treatment on mitochondrial respiration in C2C12 cells using the Agilent Seahorse XF Analyzer.

Materials:

-

Seahorse XF Cell Culture Microplate

-

Seahorse XF Calibrant

-

Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine

-

Seahorse XF Cell Mito Stress Test Kit (containing oligomycin, FCCP, and rotenone/antimycin A)

-

Agilent Seahorse XF Analyzer

Procedure:

-

Cell Seeding: Seed differentiated C2C12 myotubes in a Seahorse XF Cell Culture Microplate and treat with CMP as described in Protocol 1.

-

Sensor Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.

-

Assay Preparation:

-

On the day of the assay, replace the culture medium with pre-warmed Seahorse XF assay medium.

-

Incubate the cell plate in a non-CO2 incubator at 37°C for 1 hour.

-

Load the injection ports of the hydrated sensor cartridge with oligomycin, FCCP, and rotenone/antimycin A.

-

-

Seahorse XF Assay:

-

Calibrate the sensor cartridge in the Seahorse XF Analyzer.

-

Replace the calibrant plate with the cell culture plate.

-

Run the Seahorse XF Cell Mito Stress Test protocol, which will measure the basal oxygen consumption rate (OCR) followed by sequential injections of the mitochondrial inhibitors.

-

-

Data Analysis:

-

The Seahorse software will calculate key parameters of mitochondrial respiration, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

-

Compare these parameters between control and CMP-treated cells to determine the effect of CMP on mitochondrial function.

-

Conclusion

Cytidine-5'-monophosphate has emerged as a promising molecule for stimulating mitochondrial biogenesis. The experimental evidence points to a mechanism involving the activation of the PGC-1α signaling pathway, leading to increased mitochondrial DNA content and the expression of key regulatory proteins. The protocols detailed in this guide provide a robust framework for researchers to investigate and quantify the effects of CMP on mitochondrial biogenesis and function in a skeletal muscle cell model. Further research into the upstream signaling events and the in vivo efficacy of CMP will be crucial for translating these findings into potential therapeutic applications for metabolic and mitochondrial diseases.

References

- 1. 5'-CMP and 5'-UMP promote myogenic differentiation and mitochondrial biogenesis by activating myogenin and PGC-1α in a mouse myoblast C2C12 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Leucine Modulates Mitochondrial Biogenesis and SIRT1-AMPK Signaling in C2C12 Myotubes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. AMPK and SIRT1: a long-standing partnership? - PMC [pmc.ncbi.nlm.nih.gov]

Initial Investigation of PRMT5 Inhibitors in Hematological Malignancies: A Technical Guide

Disclaimer: This technical guide provides a comprehensive overview of the initial investigation of Protein Arginine Methyltransferase 5 (PRMT5) inhibitors in hematological malignancies. It is important to note that a search for a specific inhibitor designated "CMP-5" did not yield any publicly available information. Therefore, this document synthesizes preclinical and early clinical data from several well-characterized PRMT5 inhibitors to serve as a representative guide for researchers, scientists, and drug development professionals.

Introduction

Protein Arginine Methyltransferase 5 (PRMT5) is a type II arginine methyltransferase that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[1][2] This post-translational modification plays a crucial role in various cellular processes, including gene transcription, RNA processing, DNA damage repair, and signal transduction.[1][2][3] PRMT5 is overexpressed in a wide range of hematological malignancies, such as lymphoma, leukemia, and multiple myeloma, where it contributes to cancer cell proliferation and survival.[1] Consequently, PRMT5 has emerged as a promising therapeutic target, leading to the development of small molecule inhibitors.[1][4][5] This guide details the preclinical and initial clinical investigation of these inhibitors in hematological malignancies.

Data Presentation: In Vitro and In Vivo Activity of PRMT5 Inhibitors

The following tables summarize the quantitative data for several PRMT5 inhibitors in various hematological malignancy models.

Table 1: In Vitro Potency of PRMT5 Inhibitors in Hematological Malignancy Cell Lines

| Inhibitor | Cell Line | Cancer Type | IC50 (nM) | Reference |

| PRT382 | Z-138 | Mantle Cell Lymphoma | 44.8 - 1905.5 (range across 9 cell lines) | [6][7] |

| PRT-382 | Granta-519 | Mantle Cell Lymphoma | < 1000 (dose-dependent cell death) | [8] |

| PRT-382 | Jeko-1 | Mantle Cell Lymphoma | < 1000 (dose-dependent cell death) | [8] |

| PRT-382 | Z-138 | Mantle Cell Lymphoma | < 1000 (dose-dependent cell death) | [8] |

| EPZ015666 (GSK3235025) | MCL cell lines | Mantle Cell Lymphoma | 22 (biochemical IC50) | [9] |

| Compound 20 | MV-4-11 | Acute Myeloid Leukemia | 4.2 (biochemical IC50) | [5] |

| GSK3326595 | - | - | 9.2 (biochemical IC50) | [5] |

| Hemiaminal 9 | - | - | 11 (biochemical IC50) | [10] |

| Aldehyde 10 | - | - | 19.5 (biochemical IC50) | [10] |

Table 2: In Vivo Efficacy of PRMT5 Inhibitors in Hematological Malignancy Xenograft Models

| Inhibitor | Xenograft Model | Cancer Type | Dosing | Outcome | Reference |

| PRT-382 | PDX-DA | Mantle Cell Lymphoma | Not Specified | Antitumor activity | [8] |

| PRT-382 | PDX-AA | Mantle Cell Lymphoma | 4 days on, 3 days off | Increased survival | [6] |

| EPZ015666 | MCL xenografts | Mantle Cell Lymphoma | Oral Dosing | Dose-dependent antitumor activity | [9] |

| Compound 20 | MV-4-11 xenograft | Acute Myeloid Leukemia | Not Specified | Antitumor efficacy | [5] |

Experimental Protocols

Detailed methodologies for key experiments cited in the investigation of PRMT5 inhibitors are provided below.

1. In Vitro Cell Viability Assay

-

Objective: To determine the cytotoxic effects of PRMT5 inhibitors on hematological cancer cell lines.

-

Methodology:

-

Seed cancer cell lines (e.g., Z-138, Granta-519) in 96-well plates at a density of 5,000-10,000 cells per well.

-

Allow cells to adhere overnight.

-